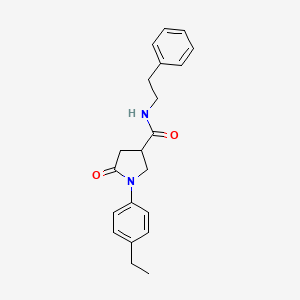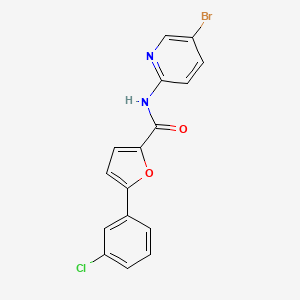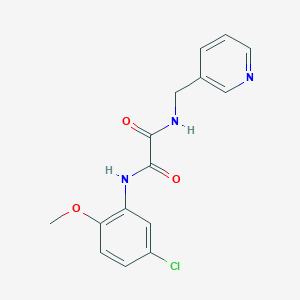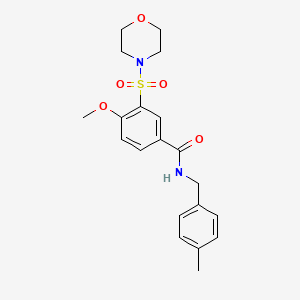
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as FBFI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone acts as a positive allosteric modulator of GABA receptors, which are ion channels that mediate inhibitory neurotransmission in the brain. By binding to a specific site on the receptor, 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone increases the sensitivity of the receptor to GABA, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have a number of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on cognitive function and memory. These effects are thought to be mediated by the modulation of GABA receptor activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in lab experiments is its selectivity for GABA receptors, which allows for more targeted modulation of inhibitory neurotransmission. However, one limitation is the potential for off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are a number of future directions for research on 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, including the development of more selective and potent compounds for use as therapeutic agents, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential as a tool for studying the role of inhibitory neurotransmission in various physiological and pathological processes. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone on cognitive function and memory.
Métodos De Síntesis
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized through a multistep process that involves the condensation of 4-fluorobenzaldehyde and 4-methylacetophenone in the presence of a base catalyst, followed by cyclization with an acid catalyst. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to modulate the activity of GABA receptors, which are important for regulating inhibitory neurotransmission in the brain. In pharmacology, 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been studied for its potential as a therapeutic agent for conditions such as anxiety and depression. In medicinal chemistry, 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO2/c1-12-2-6-14(7-3-12)17-11-15(18(20)21-17)10-13-4-8-16(19)9-5-13/h2-11H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZYTGLNPAOCNA-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)F)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(4-Fluorophenyl)methylidene]-5-(4-methylphenyl)-2,3-dihydrofuran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5152302.png)

![2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152310.png)
![2-phenyl-4-(4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152317.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5152320.png)

![diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5152325.png)

![N-cyclopropyl-3-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B5152333.png)


![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5152366.png)